N-(4-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and a sulfonyl group attached to a methoxyphenyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. The azetidine ring provides a rigid, three-dimensional structure, and the various substituents (the sulfonyl group and the phenyl rings) will contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The azetidine ring might undergo reactions at the nitrogen atom or at the carbon atoms of the ring. The sulfonyl group could also be a site of reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, it might have a certain solubility in water or organic solvents, a certain melting point or boiling point, and so on.Scientific Research Applications
Synthesis and Biological Activity
Several studies have focused on the synthesis and biological activity of compounds structurally related to N-(4-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide. For instance, Ananeva et al. (2022) described the synthesis of medicinally important 3-amino-2-azetidinones through a reaction involving dicarboxylic acid esters, highlighting their potential in drug development (Ananeva et al., 2022). Kishimoto et al. (1984) synthesized derivatives of 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid with enhanced antimicrobial activities against gram-negative bacteria, demonstrating the potential of chemical modification in enhancing drug efficacy (Kishimoto et al., 1984).
Molecular Recognition and Crystal Packing
Basak et al. (2004) explored the crystal packing of 4-phenyl sulfonyl 2-azetidinone derivatives, revealing variations in crystal packing due to hydrogen bonding and hydrophobic interactions. This study provides insights into molecular recognition processes relevant to β-lactams (Basak et al., 2004).
Synthesis Techniques and Applications
Cainelli et al. (1998) discussed a practical synthesis method for a key intermediate in the production of β-lactam antibiotics, showcasing efficient synthesis techniques relevant to compounds like this compound (Cainelli et al., 1998).
Inhibition of Human Serine Proteases
Knight et al. (1992) investigated the inhibition of human serine proteases by substituted 2-azetidinones, highlighting the potential of β-lactams as a class of serine protease inhibitors (Knight et al., 1992).
Antimicrobial and Anti-Inflammatory Agents
Fernandes et al. (2013) synthesized phenyl oxazolidinones and evaluated their antibacterial and anti-inflammatory properties, providing insights into the potential application of related compounds in treating bacterial infections and inflammation (Fernandes et al., 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[4-[2-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-oxoethyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-14(23)21-16-5-3-15(4-6-16)11-20(24)22-12-19(13-22)28(25,26)18-9-7-17(27-2)8-10-18/h3-10,19H,11-13H2,1-2H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSGTDYHGSPDSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.